molecular formula C26H23N3O4S2 B3268219 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476642-77-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B3268219
CAS RN: 476642-77-0
M. Wt: 505.6 g/mol
InChI Key: RTILXSTVMQKREN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide, also known as BZS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZS belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to protect neurons from oxidative stress and inflammation, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases. In addition, this compound has been shown to modulate the immune system by regulating the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide has several advantages as a potential therapeutic agent, including its potent anti-cancer and neuroprotective effects. However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of the mechanism of action of this compound, which makes it difficult to optimize its therapeutic potential. In addition, this compound has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide, including the development of more potent analogs and the optimization of its therapeutic potential. One potential direction is the development of this compound analogs that exhibit improved solubility and bioavailability, which may increase their efficacy as therapeutic agents. Another potential direction is the investigation of the immunomodulatory effects of this compound, which may have implications for the treatment of autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which may reveal new therapeutic targets and applications.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-3-15-29(16-4-2)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-23(30)21(17-19)26-28-22-7-5-6-8-24(22)34-26/h3-14,17,30H,1-2,15-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTILXSTVMQKREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide
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N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide
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N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide
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N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide
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N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide
Reactant of Route 6
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide

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